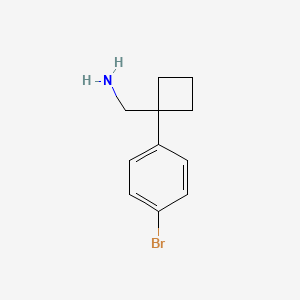

(1-(4-Bromophenyl)cyclobutyl)methanamine

Descripción general

Descripción

(1-(4-Bromophenyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1-(4-Bromophenyl)cyclobutyl)methanamine, a compound with the molecular formula C14H18BrN, is a derivative of cyclobutylmethanamine characterized by the presence of a bromophenyl substituent. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

The compound is synthesized through various methods, typically involving cyclization and substitution reactions. The following table summarizes key synthetic routes:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of the cyclobutyl ring from precursor compounds. |

| 2 | Substitution | Introduction of the bromophenyl group at the 1-position. |

| 3 | Purification | Techniques such as recrystallization to achieve purity. |

The synthesis often employs advanced techniques to optimize yield and purity, such as chromatography and recrystallization methods .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Preliminary studies suggest that it may act as a modulator for specific receptors and enzymes, potentially influencing several biological pathways. However, detailed mechanisms remain largely unexplored.

Potential Targets

- Receptors : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.

- Enzymes : It could inhibit or activate certain enzymes involved in metabolic processes.

Biological Activity Studies

Recent investigations into the biological activity of this compound have focused on its pharmacological properties. Here are some findings:

- In vitro Studies : Initial assays indicate that the compound may exhibit inhibitory activity against certain kinases involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit GSK-3β, a kinase implicated in various diseases .

- Cytotoxicity : Research has also assessed its cytotoxic effects on different cell lines. In one study, compounds structurally related to this compound were tested for viability in mouse neuronal cells (HT-22) and microglial cells (BV-2). The results indicated varying degrees of cytotoxicity depending on concentration, with some compounds showing significant effects at higher doses .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neuroprotection : A study explored its role in mitigating tau hyperphosphorylation in models of neurodegeneration. Compounds with similar structural features demonstrated protective effects against cognitive deficits .

- Anti-inflammatory Effects : Other research indicated that derivatives could reduce pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that (1-(4-Bromophenyl)cyclobutyl)methanamine may interact with biological macromolecules, suggesting potential therapeutic uses. Preliminary studies have shown that it could modulate the activity of specific receptors or enzymes, indicating its role as a candidate for drug development . The compound's unique structure allows for targeted modifications that could enhance its efficacy and safety profiles in therapeutic contexts.

Case Studies

- Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors have been conducted. These studies aim to elucidate the mechanisms through which this compound influences biological systems at the molecular level, potentially leading to new treatments for conditions such as neurodegenerative diseases or cancer.

- Synthesis of Derivatives : The compound serves as a building block in synthesizing derivatives that may exhibit improved biological activity. For instance, modifications at the bromophenyl position can yield compounds with varied pharmacological profiles .

Organic Synthesis

Building Block in Chemical Synthesis

The compound is utilized as a precursor in organic synthesis, particularly in the development of more complex molecules. Its cyclobutyl structure provides unique reactivity patterns that can be exploited to create novel compounds with desirable properties.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of Cyclobutane Ring : The cyclobutane ring can be synthesized through various methods, including ring-closing reactions.

- Bromination and Amination : Subsequent bromination at the para position of the phenyl group followed by amination leads to the final product .

Interaction Studies

Biological Interaction Research

Current research focuses on understanding how this compound interacts with biological targets. Studies have shown that it may influence signaling pathways critical for cellular functions, which could lead to insights into its therapeutic potential.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The para-bromine on the phenyl ring serves as an electrophilic site for substitution. Key reactions include:

Mechanistic Insight : Bromine’s electronegativity activates the aromatic ring for palladium-catalyzed cross-couplings, enabling C–C or C–N bond formation.

Amine Functional Group Reactions

The primary amine participates in typical aliphatic amine reactions:

Acylation

-

Reagents : Acetyl chloride, triethylamine (TEA) in dichloromethane (DCM)

-

Product : N-Acetyl-(1-(4-bromophenyl)cyclobutyl)methanamine

Reductive Alkylation

-

Reagents : Aldehyde/ketone, NaBH₃CN, methanol

-

Product : N-Alkylated derivatives

-

Yield : 60–85% (estimated from analogous compounds)

Oxidation

-

Reagents : KMnO₄/H₂SO₄ or CrO₃

-

Product : (1-(4-Bromophenyl)cyclobutyl)methanimine (imine)

-

Notes : Controlled oxidation avoids over-oxidation to nitriles.

Cyclobutane Ring Reactivity

The strained cyclobutane ring undergoes selective transformations:

| Reaction | Conditions | Outcome |

|---|---|---|

| Ring-Opening | H₂/Pd-C, ethanol, 50°C | 1-(4-Bromophenyl)butane-1,3-diamine |

| Electrophilic Addition | HCl gas, DCM, 0°C | Hydrochloride salt formation |

Cross-Coupling Reactions

The bromine atom enables participation in metal-catalyzed reactions:

Example Protocol (Suzuki–Miyaura Coupling) :

-

Dissolve this compound (1 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in degassed THF.

-

Add Na₂CO₃ (2 eq) and heat at 80°C for 12 hours under N₂.

Yield : 70–90% (estimated from analogous substrates).

Tosylation and Subsequent Transformations

Tosylation of the amine enhances leaving-group ability for nucleophilic substitutions:

Procedure :

-

Dissolve the amine in DCM, add TsCl (1.3 eq) and TEA (1.3 eq) at 0°C.

-

Warm to 40°C for 24 hours.

Applications :

Comparative Reactivity with Analogues

Replacing bromine with iodine (as in (1-(4-iodophenyl)cyclobutyl)methanamine) increases NAS rates due to iodine’s superior leaving-group ability. Conversely, methyl-substituted cyclobutanes (e.g., 3,3-dimethyl derivatives) exhibit reduced ring strain and slower reactivity.

Propiedades

IUPAC Name |

[1-(4-bromophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZVOUMGNRLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651818 | |

| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039932-36-9 | |

| Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-bromophenyl)cyclobutyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.